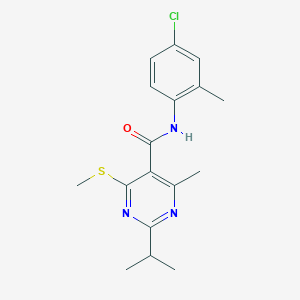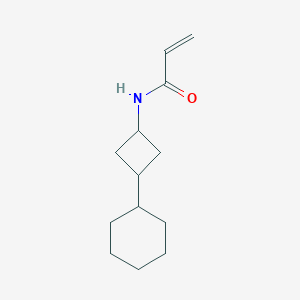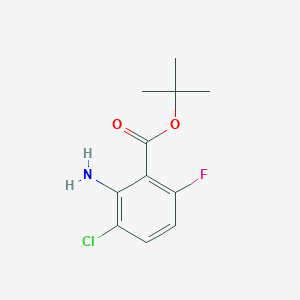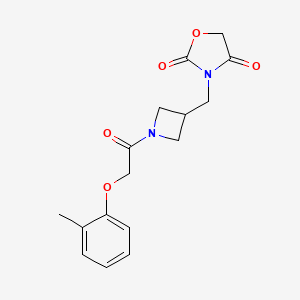
3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Applications
A new approach for synthesizing 1,3-oxazolidine-2,4-diones involves a two-step reaction sequence starting from α-ketols and isocyanates, leading to quaternary 1,3-oxazolidine-2,4-diones which can be used to prepare α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis. This demonstrates the compound's utility in generating molecules with potential pharmaceutical applications (Merino et al., 2010).
In agriculture, the oxazolidinone class, including compounds like famoxadone, showcases excellent control of plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. Famoxadone, a derivative within this class, highlights the agricultural utility of oxazolidine-2,4-diones in creating new fungicides (Sternberg et al., 2001).
Biomedical Research
In biomedical research, the versatility of 1,3-oxazolidine-2,4-diones is further exemplified by their application in synthesizing α-hydroxyamides, which have implications in drug development due to their biological activities (Kurz & Widyan, 2005).
Another notable application involves the synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones, which demonstrated promising insecticidal activities against Periplaneta americana. This work underscores the potential of oxazolidine-2,4-diones in developing new insecticidal agents (Jain, Sharma, & Kumar, 2013).
Novel Synthetic Routes
A novel and convenient access to various oxazolidine-2,4-diones using atmospheric carbon dioxide highlights the compound's role in eco-friendly synthetic processes. This method underscores the compound's versatility and potential for sustainable chemical synthesis (Zhang et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
The compound interacts with its target by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of the bacterial cell wall . This interaction results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Result of Action
The compound exhibits a broad spectrum of activities, including antibacterial , antifungal , antitubercular , antiprotozoal , anticancer , and anti-inflammatory activity . Its antibacterial activity against both Gram-positive and Gram-negative bacteria has been found to be comparable to control drugs such as amoxicillin, gentamycin, and streptomycin .
Propriétés
IUPAC Name |
3-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11-4-2-3-5-13(11)22-9-14(19)17-6-12(7-17)8-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABOOOFBDLODTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/new.no-structure.jpg)
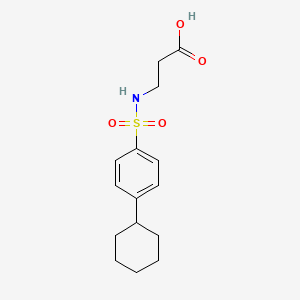
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
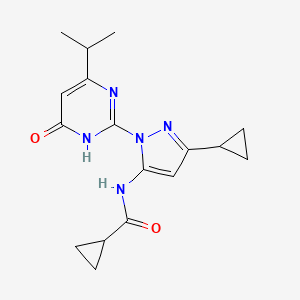
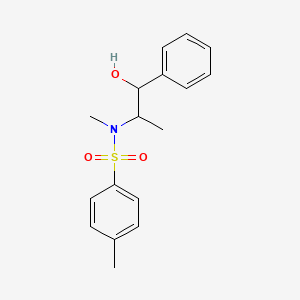
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
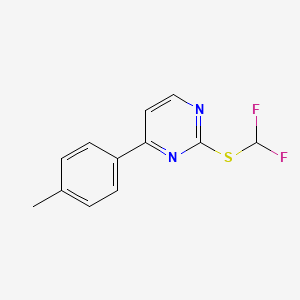
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)
